An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Characterizing a Novel Chemical Entity
This guide, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive roadmap for the research scientist. It is structured to provide not just predicted values, but more critically, the strategic thinking and detailed methodologies required to characterize this molecule from first principles. We will proceed by dissecting the molecule into its constituent parts—the 1,2,3,4-tetrahydroquinoline scaffold, the 6-fluoro substituent, and the 4-amino group—to build a predictive profile. This theoretical foundation is then coupled with robust, field-proven experimental protocols to empower researchers to generate their own high-quality, verifiable data.
Molecular Structure and Predicted Physicochemical Profile
The first step in characterizing a novel compound is a thorough analysis of its structure to predict its behavior. This in-silico assessment is fundamental to designing relevant experiments and anticipating analytical challenges.
Chemical Structure:
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IUPAC Name: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
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Molecular Formula: C₉H₁₁FN₂
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Molecular Weight: 166.19 g/mol
Analysis by Analogy
To estimate the properties of the target molecule, we analyze its core scaffold and the influence of its substituents.
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The 1,2,3,4-Tetrahydroquinoline (THQ) Scaffold: The parent THQ is a yellow liquid at room temperature with a melting point range of 9-14 °C and a boiling point of approximately 249 °C.[3][4][5] Its LogP is around 2.3, indicating a moderate degree of lipophilicity.[6] This scaffold provides the basic bicyclic structure.
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Influence of the 6-Fluoro Substituent: Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound and well-documented effects.[7]
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Lipophilicity: Fluorine substitution almost universally increases lipophilicity compared to its hydrogen counterpart. This can enhance membrane permeability and binding affinity but may decrease aqueous solubility.[8]
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Acidity/Basicity (pKa): As a strong electron-withdrawing group, the fluorine at position 6 will decrease the electron density of the aromatic ring and, through resonance and inductive effects, will lower the basicity (pKa) of the secondary amine at position 1 and the primary amine at position 4. The effect is more pronounced on the aromatic amine than the aliphatic one.
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Influence of the 4-Amine Substituent: The primary amine at the 4-position is the most basic center in the molecule. Its presence will dominate the pKa profile and significantly increase the potential for hydrogen bonding, which typically enhances aqueous solubility, particularly at acidic pH where it will be protonated.
Predicted Physicochemical Data Summary
Based on the structural analysis, we can compile a table of estimated properties. These values should be considered preliminary and serve as a guide for experimental design.
| Property | Predicted Value/Range | Rationale & Key Influences |
| Molecular Weight | 166.19 g/mol | Calculated from the molecular formula (C₉H₁₁FN₂). |
| Physical State | Solid | The addition of polar amine and electronegative fluorine groups likely increases intermolecular forces, favoring a solid state over the liquid parent THQ. |
| Melting Point (°C) | > 100 (Estimate) | Increased polarity and potential for hydrogen bonding from the 4-amine group suggest a significantly higher melting point than the parent THQ (9-14 °C). |
| Aqueous Solubility | pH-dependent | Low at neutral/basic pH. High at acidic pH due to protonation of the 4-amino group. The fluoro group may slightly decrease intrinsic solubility. |
| pKa (Most Basic) | 8.5 - 9.5 (Estimate) | Dominated by the 4-amino group (aliphatic amine character). The 6-fluoro group will slightly suppress this basicity through electron withdrawal. |
| LogP (Octanol/Water) | 1.8 - 2.5 (Estimate) | The parent THQ LogP is ~2.3.[6] The polar amine group will decrease this value, while the fluoro group will increase it. The net effect is likely a slight decrease or similar value. |
Experimental Characterization: Protocols and Workflows
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties and structural confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Synthesis and Structural Confirmation
The synthesis of substituted tetrahydroquinolines can be achieved through various methods, often involving domino reactions or the reduction of corresponding quinoline precursors.[1][9] Following synthesis and purification (e.g., by column chromatography or recrystallization), the identity and purity of the compound must be unequivocally confirmed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons (split by each other and by the fluorine), the aliphatic protons of the saturated ring, and the amine protons. The integration will confirm the proton count. Comparison with spectra of related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline can aid in assignment.[10][11][12]
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¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
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¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) is critical. It will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₁₁FN₂).[13]
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Melting Point Determination
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
Protocol: Capillary Melting Point Determination [16][17]
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Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If coarse, gently crush it using a mortar and pestle.[18]
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Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the bottom. The packed sample height should be 2-3 mm.[17]
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Measurement (Rapid): Place the capillary in a melting point apparatus. Heat at a fast rate (10-20 °C/min) to determine an approximate melting range.
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Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
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Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20]
Protocol: Shake-Flask Method [21][22]
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Preparation: Prepare a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.
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Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed glass vials. The presence of undissolved solid must be visible. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
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Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[19]
-
Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Acid Dissociation Constant (pKa) Determination
The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for its determination.[23][24]
Protocol: Potentiometric Titration [25][26]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Titration (Base): For a basic amine, the solution is first acidified with a standard HCl solution to a low pH (e.g., pH 2) to ensure full protonation.
-
Titration Run: Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.
Lipophilicity (LogP/LogD) Determination
LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) are critical measures of a compound's lipophilicity. Reverse-phase HPLC offers a rapid and reliable method for their estimation.[27][28]
Protocol: HPLC-Based LogP/LogD Estimation [29]
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Rationale: This method correlates the retention time (tR) of a compound on a reverse-phase column (like C18) with the known LogP values of a set of standard compounds. The more lipophilic a compound is, the longer it is retained on the nonpolar stationary phase.
-
Calibration: Prepare a solution containing a series of standard compounds with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
Chromatography: Run the standards and the test compound on a reverse-phase HPLC system under isocratic conditions (constant mobile phase composition, e.g., methanol/water). Record the retention time for each compound.
-
Calculation: Calculate the capacity factor (k') for each compound: k' = (tR - t₀) / t₀, where t₀ is the column dead time.
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Correlation: Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.
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Determination: Determine the log(k') of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine from its chromatogram and use the linear regression equation from the standard curve to calculate its LogP. To determine LogD at a specific pH (e.g., 7.4), the mobile phase should be buffered to that pH.
The Role of In-Silico Prediction Tools
Before embarking on these experiments, it is highly advisable to use computational tools to obtain initial estimates. Software packages like ACD/Labs Percepta, MoKa, and Pallas use large databases of experimental values and algorithmic approaches to predict pKa and LogP from a chemical structure.[30][31][32] These predictions are invaluable for:
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Prioritizing Analogs: Estimating which potential molecules in a series will have the most promising properties.
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Guiding Experiments: Helping to select the appropriate pH range for solubility and LogD studies.
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Cross-Validation: Providing a theoretical value to compare against experimental results.
Conclusion
The physicochemical characterization of a novel molecule such as 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a systematic process grounded in both theoretical prediction and rigorous experimental validation. While direct data for this specific compound is not yet in the public domain, a robust profile can be built. By understanding the contributions of the tetrahydroquinoline scaffold and its fluoro and amino substituents, researchers can form strong hypotheses about its properties. These hypotheses can then be confirmed using the detailed, standardized protocols for structural verification, melting point, solubility, pKa, and LogP determination outlined in this guide. This integrated approach of prediction and experimentation is fundamental to accelerating drug discovery and development programs.
References
A comprehensive list of references will be provided upon request, including links to protocols and scientific literature supporting the methodologies and principles described herein.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 12. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. who.int [who.int]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. researchgate.net [researchgate.net]
- 28. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 29. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MoKa - pKa modelling [moldiscovery.com]
- 31. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds [server.ccl.net]
- 32. acdlabs.com [acdlabs.com]
